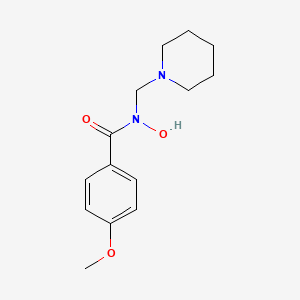![molecular formula C17H16O6P2-2 B14651143 [Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite CAS No. 42022-83-3](/img/structure/B14651143.png)
[Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite: is a complex organophosphorus compound It is characterized by its unique bicyclic structure, which includes a phosphorus atom integrated into a three-oxygen ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite typically involves the reaction of diphenylphosphite with 2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phosphorus atom is oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as halogens or alkyl halides are used under controlled conditions.
Hydrolysis: Typically occurs under acidic or basic conditions.
Major Products:
Oxidation: Formation of phosphine oxides.
Substitution: Various substituted phosphites.
Hydrolysis: Phosphoric acid derivatives.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with transition metals .
- Acts as a reagent in organic synthesis for the formation of phosphorus-containing compounds .
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of [Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.
Properties
CAS No. |
42022-83-3 |
|---|---|
Molecular Formula |
C17H16O6P2-2 |
Molecular Weight |
378.25 g/mol |
IUPAC Name |
[diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite |
InChI |
InChI=1S/C17H16O6P2/c18-24(19)23-17(14-7-3-1-4-8-14,15-9-5-2-6-10-15)16-11-20-25(21-12-16)22-13-16/h1-10H,11-13H2/q-2 |
InChI Key |
ROXOZZJGEIQNMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COP(O1)OC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)OP([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


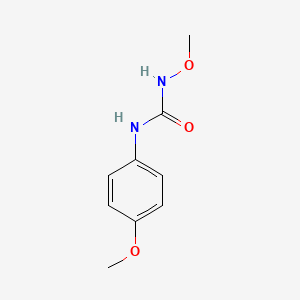

![1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid](/img/structure/B14651070.png)
![1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene](/img/structure/B14651080.png)
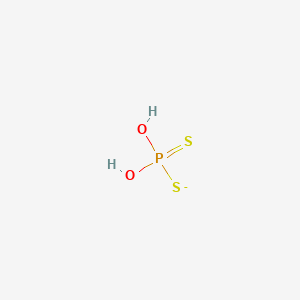
![2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid](/img/structure/B14651087.png)
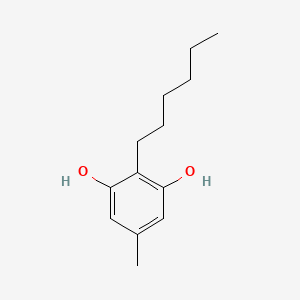
![(E)-1-(4-Chlorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14651103.png)
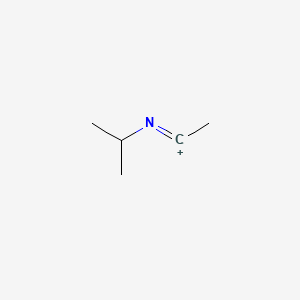
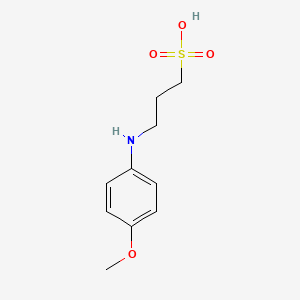

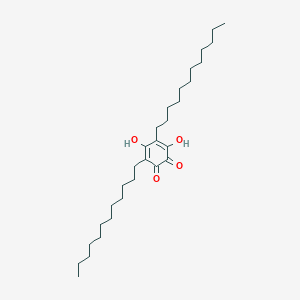
![5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14651149.png)
